molecular formula C12H16N4O B1439941 1-butyl-3-hydrazinoquinoxalin-2(1H)-one CAS No. 1211428-98-6

1-butyl-3-hydrazinoquinoxalin-2(1H)-one

Cat. No. B1439941
M. Wt: 232.28 g/mol
InChI Key: SNCWOKXEOSEZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-hydrazinoquinoxalin-2(1H)-one (BHQ) is an organic compound with a wide range of applications in scientific research. It has been used to investigate the mechanism of action of drugs, to study the biochemical and physiological effects of compounds, and to develop new laboratory experiments.

Scientific Research Applications

Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally related to 1-butyl-3-hydrazinoquinoxalin-2(1H)-one, shows significant antitumor activity. It disrupts tumor vasculature, inhibits tumor cell proliferation, and induces apoptosis, making it a promising anticancer lead. The compound exhibits extremely high antiproliferative activity in human tumor cell lines and demonstrates a balance between solubility and lipophilicity, and moderate metabolic stability in vivo. This suggests its potential as a novel class of tubulin-binding tumor-vascular disrupting agents, targeting blood vessels in tumors (Cui et al., 2017).

Immunomodulatory Applications

Inhibitors of Immune Complex Induced Inflammation

3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives, structurally related to 1-butyl-3-hydrazinoquinoxalin-2(1H)-one, have been evaluated for their effectiveness in reducing immune complex-induced inflammation in rat models. These compounds showed significant activity in reducing exudate volume and white blood cell accumulation, with a pattern of activity similar to hydrocortisone but different from indomethacin. This indicates their potential as immunomodulatory agents (Haviv et al., 1988).

Antidepressant Applications

Novel 5-HT3 Receptor Antagonist

N-n-butyl-3-ethoxyquinoxalin-2-carboxamide (6p), a compound sharing a quinoxaline moiety with 1-butyl-3-hydrazinoquinoxalin-2(1H)-one, has been shown to exhibit antidepressant-like effects in rodent behavioral models of depression. The compound effectively reversed behavioral anomalies induced by bilateral olfactory bulbectomy in rats, suggesting its potential as an antidepressant (Bhatt et al., 2013).

properties

IUPAC Name

1-butyl-3-hydrazinylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-3-8-16-10-7-5-4-6-9(10)14-11(15-13)12(16)17/h4-7H,2-3,8,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCWOKXEOSEZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C(C1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-hydrazinoquinoxalin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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